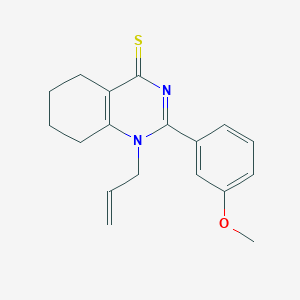
1-allyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of quinazoline derivatives, which have been found to possess a wide range of biological activities. This compound has been shown to have potential as an anti-cancer agent, as well as other therapeutic applications.
Aplicaciones Científicas De Investigación
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, with structural similarities to 1-allyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, have been explored for their therapeutic potential. These compounds are recognized as "privileged scaffolds" in drug discovery, particularly in cancer and central nervous system (CNS) disorders. The approval of trabectedin, a tetrahydroisoquinoline derivative, for soft tissue sarcomas highlights the anticancer potential of this class. These derivatives also show promise in treating infectious diseases like malaria, tuberculosis, and HIV (Singh & Shah, 2017).
Hydroxyquinolines and Biological Activities
Hydroxyquinoline derivatives, such as 8-hydroxyquinoline, have drawn attention for their significant biological activities, which include antimicrobial, antifungal, antiviral, and anticancer properties. The metal chelation properties of these compounds make them potent drug candidates for various diseases. This review of recent literature suggests that synthetic modification of hydroxyquinoline can lead to broad-spectrum drug molecules for life-threatening diseases (Gupta, Luxami, & Paul, 2021).
Antioxidant and Enzymatic Remediation Applications
The antioxidant and remediation applications of related compounds, particularly those involving redox mediators, have been noted. Enzymatic approaches utilizing compounds with redox activity have shown effectiveness in degrading organic pollutants in wastewater. The presence of certain redox mediators enhances the efficiency of these enzymatic reactions, indicating potential environmental remediation applications (Husain & Husain, 2007).
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-3-11-20-16-10-5-4-9-15(16)18(22)19-17(20)13-7-6-8-14(12-13)21-2/h3,6-8,12H,1,4-5,9-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPXPXOJNJJYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2CC=C)CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2558492.png)

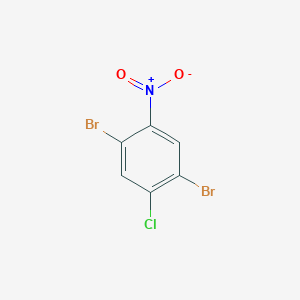

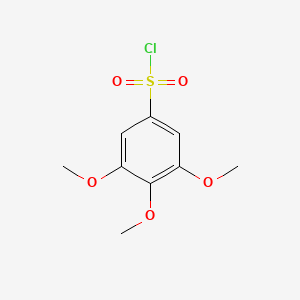
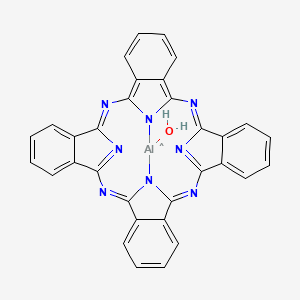
![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine](/img/structure/B2558500.png)
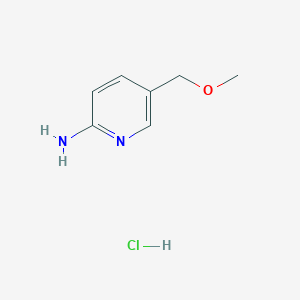
![2-(4-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558503.png)

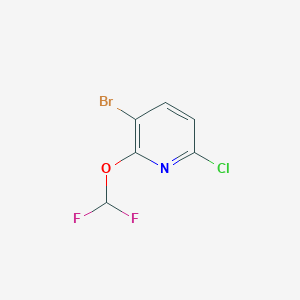
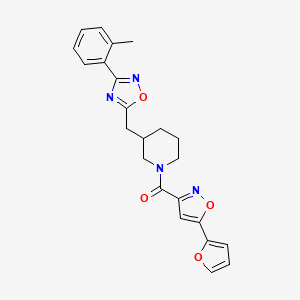
![1-[6-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2558511.png)
![6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid](/img/structure/B2558513.png)